6-[4-(3,4-dimethylphenoxy)phenyl]-1,3,5-triazine-2,4-diamine
Overview
Description
6-[4-(3,4-dimethylphenoxy)phenyl]-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This specific compound is characterized by the presence of a phenyl group substituted with a dimethylphenoxy group and two amino groups attached to the triazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(3,4-dimethylphenoxy)phenyl]-1,3,5-triazine-2,4-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(3,4-dimethylphenoxy)aniline and cyanuric chloride.
Reaction Conditions: The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
Procedure: Cyanuric chloride is reacted with 4-(3,4-dimethylphenoxy)aniline in the presence of a base such as triethylamine. The reaction mixture is stirred at a low temperature (0-5°C) to control the exothermic reaction. After the initial reaction, the temperature is gradually increased to room temperature and stirred for several hours to ensure complete reaction.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized for higher yields and efficiency. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the triazine ring or the phenyl groups, resulting in the formation of partially or fully reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
6-[4-(3,4-dimethylphenoxy)phenyl]-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 6-[4-(3,4-dimethylphenoxy)phenyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazine ring and the phenyl groups play a crucial role in its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,4,6-tris(4-aminophenyl)-1,3,5-triazine: Another triazine derivative with three amino groups attached to the triazine ring.
Diethylhexyl butamido triazone: A triazine-based UV absorber used in sunscreens and other cosmetic products.
Uniqueness
6-[4-(3,4-dimethylphenoxy)phenyl]-1,3,5-triazine-2,4-diamine is unique due to the presence of the dimethylphenoxy group, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
6-[4-(3,4-dimethylphenoxy)phenyl]-1,3,5-triazine-2,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-10-3-6-14(9-11(10)2)23-13-7-4-12(5-8-13)15-20-16(18)22-17(19)21-15/h3-9H,1-2H3,(H4,18,19,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOIDHBREUYMGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=CC=C(C=C2)C3=NC(=NC(=N3)N)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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